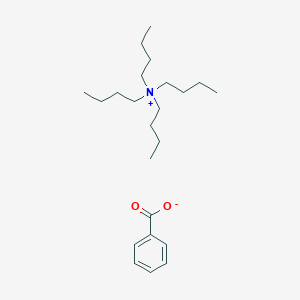

Benzoato de tetrabutilamonio

Descripción general

Descripción

Tetrabutylammonium benzoate is a chemical compound that has been studied for its unique properties and applications in various chemical reactions. It is known for its role in facilitating organic reactions, particularly as a catalyst or a reactant component.

Synthesis Analysis

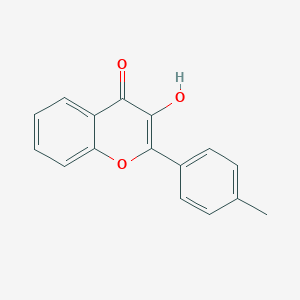

The synthesis of tetrabutylammonium benzoate-related compounds has been explored in several studies. For instance, tetrabutylammonium bromide has been used as a catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives in water and solvent-free conditions, highlighting its efficiency and eco-friendliness . Additionally, tetrabutylammonium benzoate has been utilized to initiate the polymerization of propylene oxide, where its counterion played a significant role in increasing the solubility of the salt and enhancing ion separation .

Molecular Structure Analysis

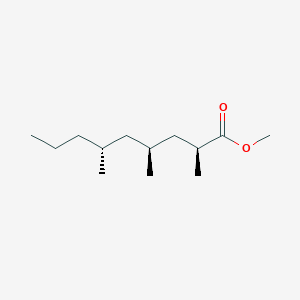

The molecular structure of tetrabutylammonium benzoate hydrate has been characterized by its tetragonal crystals, with a clathrate framework of hydrogen-bonded water molecules forming polyhedral structures. The benzoate anions are integrated into this framework through hydrogen bonds . Similarly, the crystal structure of tetrabutylammonium hydrogen bisbenzoate has been determined, revealing an orthorhombic space group and the presence of short hydrogen bonds within the hydrogen bisbenzoate anion system .

Chemical Reactions Analysis

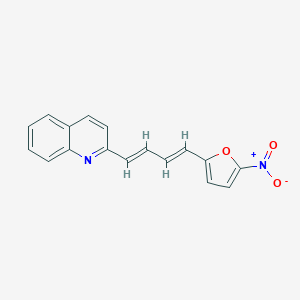

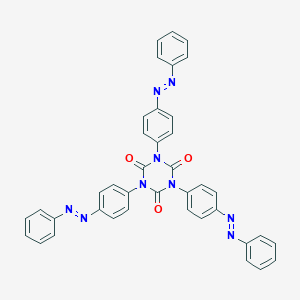

Tetrabutylammonium benzoate and its derivatives have been involved in various chemical reactions. For example, tetrabutylammonium salts have been used as templates for the stereoselective Norrish-Yang cyclization, with dual cation-π interactions playing a crucial role in the conformational change of the substrate . The compound has also been employed in the organocatalytic cyclotrimerization of isocyanates under solvent-free conditions , and in the oxidative cleavage of benzylidene acetals of glycopyranosides with periodic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium benzoate derivatives have been studied, including their solubility in organic solvents. For instance, the solubility of tetrabutylammonium bromide in benzene has been measured and correlated with theoretical models to understand the solid-liquid equilibrium of this binary mixture . This information is crucial for its application as a phase-transfer catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

Análisis electroquímico

El benzoato de tetrabutilamonio se utiliza como reactivo analítico para el análisis electroquímico . A menudo se utiliza en la generación electroquímica de hidrógeno a partir de ácido acético utilizando un catalizador molecular de molibdeno-oxo .

Actividad antimicrobiana

Las sales de tetrabutilamonio, incluido el this compound, se han estudiado por su actividad antimicrobiana . El efecto del contraión en la actividad antimicrobiana de estas sales se puede determinar utilizando una nueva expresión, ZI MAX/K ZI .

Estudios de hidrato de clatrato

El this compound se ha utilizado en el estudio de los hidratos de clatrato . Estos son un tipo de hidrato en el que las moléculas de agua forman una estructura de marco con cavidades, y las moléculas huésped (como el this compound) quedan atrapadas dentro de estas cavidades .

Mecanismo De Acción

Target of Action

Tetrabutylammonium benzoate is primarily used as a catalyst in organic synthesis . It promotes etherification, esterification, and condensation reactions .

Mode of Action

As a catalyst, tetrabutylammonium benzoate likely facilitates chemical reactions by lowering the activation energy or altering the reaction mechanism . The exact mode of action depends on the specific reaction it is catalyzing.

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption and extensive ion trapping .

Result of Action

The result of tetrabutylammonium benzoate’s action is the facilitation of chemical reactions, leading to the formation of desired products in organic synthesis . The specific molecular and cellular effects would depend on the reaction and the context in which it is used.

Action Environment

The action of tetrabutylammonium benzoate can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its efficacy as a catalyst . It is soluble in organic solvents like ether, alcohol, and chloroform, and slightly soluble in water . Its thermal stability and resistance to chemical corrosion also contribute to its effectiveness under different conditions .

Safety and Hazards

Propiedades

IUPAC Name |

tetrabutylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYONVRJGWHMKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450663 | |

| Record name | Tetrabutylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18819-89-1 | |

| Record name | Tetrabutylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

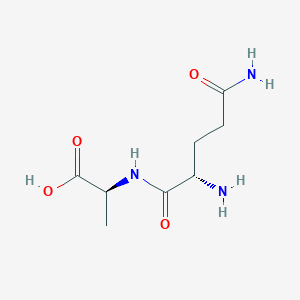

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

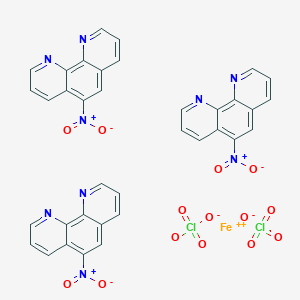

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)